4-iso-Butoxyphenyl methyl sulfide
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Overview
Description
4-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS. It contains a phenyl ring substituted with an iso-butoxy group and a methyl sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 4-iso-butoxyphenol with methylthiol in the presence of a suitable catalyst. One common method includes the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivers sulfides in good yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-containing ionic liquid-based catalysts. These catalysts can catalyze selective oxidation reactions and are highly used in chemical processes . The immobilization of these catalysts on diverse solid supports allows for easy separation and recycling after the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the sulfur atom, often using reagents like halides or nucleophiles.
Major Products:
Oxidation: The major products of oxidation are sulfoxides and sulfones.
Reduction: Reduction typically yields the corresponding thiol or sulfide.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents used.
Scientific Research Applications
4-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Mechanism of Action
The mechanism of action of 4-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfide group. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone, which can further interact with biological molecules. The compound may also participate in radical reactions, where the formation of sulfur radicals plays a crucial role .
Comparison with Similar Compounds
- Methyl phenyl sulfide
- Methyl-p-tolylsulfide
- 4-chlorothioanisole
- 4-bromothioanisole
- Ethylphenylsulfide
Comparison: 4-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and the types of reactions it undergoes .
Biological Activity
4-iso-Butoxyphenyl methyl sulfide (C₁₁H₁₆OS) is an organosulfur compound notable for its unique structural features, including a phenyl ring substituted with an iso-butoxy group and a methyl sulfide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Its molecular structure allows it to participate in various chemical reactions, which can lead to the formation of biologically active derivatives. The presence of the sulfur atom in the methyl sulfide group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with molecular targets via its sulfide group. Upon oxidation, the sulfide can transform into sulfoxides or sulfones, which may interact with biological molecules such as proteins and nucleic acids, potentially altering their functions. This interaction is crucial for its proposed antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those that form biofilms, which are notoriously resistant to conventional antibiotics. For instance, a study highlighted the compound's potential to inhibit biofilm formation in Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 32 mg/L | 128 mg/L |
E. coli | 64 mg/L | 256 mg/L |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.
Case Study: Antitumor Effects
In a recent study, derivatives of this compound were tested against human myeloid leukemia cells. The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to the parent compound:
Table 2: Cytotoxicity of Derivatives Against Cancer Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 25 | Myeloid leukemia |
Modified derivative A | 10 | Myeloid leukemia |
Modified derivative B | 15 | Myeloid leukemia |
Comparative Analysis with Similar Compounds
This compound can be compared with other organosulfur compounds to understand its unique properties better:
Table 3: Comparison of Organosulfur Compounds
Compound Name | Structure Type | Notable Biological Activity |
---|---|---|
Dimethyl sulfide | Simple thioether | Known for strong odor; limited bioactivity |
Methyl phenyl sulfide | Thioether | Moderate antimicrobial activity |
3-n-Butoxyphenyl methyl sulfide | Similar thioether | Enhanced reactivity due to substituents |
The unique iso-butoxy substitution in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds.
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI Key |
SVOLIQXPWTWDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)SC |
Origin of Product |
United States |
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